molecular formula C11H11N3O2 B13827634 Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-

Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-

Cat. No.: B13827634
M. Wt: 217.22 g/mol
InChI Key: QWPYEJWBTLUHQI-MDWZMJQESA-N
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Description

Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol. It is also known by its IUPAC name, 1-cyano-N-[(E)-(4-ethoxyphenyl)methylideneamino]formamide. This compound is characterized by the presence of an acetonitrile group and a hydrazinyl oxo group attached to a 4-ethoxyphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate in the presence of acetonitrile. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Hydrazine derivatives with reduced functional groups.

    Substitution: Substituted acetonitrile derivatives with various functional groups.

Scientific Research Applications

Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile,[[methylene]hydrazino]oxo-: Similar structure but lacks the 4-ethoxyphenyl group.

    4-Methoxyphenylacetonitrile: Contains a methoxy group instead of an ethoxy group.

    1-cyano-N-[(E)-(4-methoxyphenyl)methylideneamino]formamide: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- is unique due to the presence of the 4-ethoxyphenyl group, which imparts distinct chemical and biological properties.

Biological Activity

Acetonitrile, [[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- (chemical formula C11_{11}H11_{11}N3_3O2_2) is a hydrazine derivative with potential biological activity. This compound has garnered attention for its diverse applications in medicinal chemistry, particularly in the development of anti-cancer agents and enzyme inhibitors.

Antitumor Activity

Research indicates that derivatives of hydrazines, including acetonitrile derivatives, exhibit significant antitumor properties. For instance, compounds similar to acetonitrile, [[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain hydrazine derivatives showed potent inhibitory effects on glioblastoma multiforme cells, indicating their potential as anti-cancer agents .

Enzyme Inhibition

Hydrazine derivatives are also known for their ability to inhibit specific enzymes. For example, studies have shown that these compounds can act as inhibitors of α-amylase and urease, which are crucial in carbohydrate metabolism and urea hydrolysis respectively. The inhibition of these enzymes can be beneficial in managing conditions like diabetes and kidney disorders .

The biological activity of acetonitrile, [[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- may involve the formation of reactive intermediates that interact with cellular macromolecules. This interaction can lead to the induction of apoptosis in cancer cells or modulation of metabolic pathways through enzyme inhibition .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A series of experiments were conducted to evaluate the cytotoxic effects of acetonitrile derivatives on various cancer cell lines including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited IC50_{50} values in the low micromolar range, suggesting strong cytotoxic potential.

CompoundCell LineIC50 (µM)
1MDA-MB-2315.2
2HCT1163.8
3PC-34.5

Case Study 2: Enzyme Inhibition

A separate study focused on the enzyme inhibitory properties of acetonitrile derivatives. The findings revealed that several compounds effectively inhibited α-amylase and urease at concentrations comparable to established inhibitors.

CompoundEnzymeInhibition (%)
1α-Amylase85
2Urease78

Synthesis and Characterization

The synthesis of acetonitrile, [[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- involves a multi-step process starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.

Toxicological Assessment

Toxicological studies are crucial for evaluating the safety profile of acetonitrile derivatives. Preliminary assessments indicate low toxicity levels; however, further studies are required to establish a comprehensive safety profile.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

1-cyano-N-[(E)-(4-ethoxyphenyl)methylideneamino]formamide

InChI

InChI=1S/C11H11N3O2/c1-2-16-10-5-3-9(4-6-10)8-13-14-11(15)7-12/h3-6,8H,2H2,1H3,(H,14,15)/b13-8+

InChI Key

QWPYEJWBTLUHQI-MDWZMJQESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C#N

Origin of Product

United States

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